

A Technical Guide to the Cellular Uptake and Distribution of FLT-3 PROTACs

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 3

Cat. No.: B15138329

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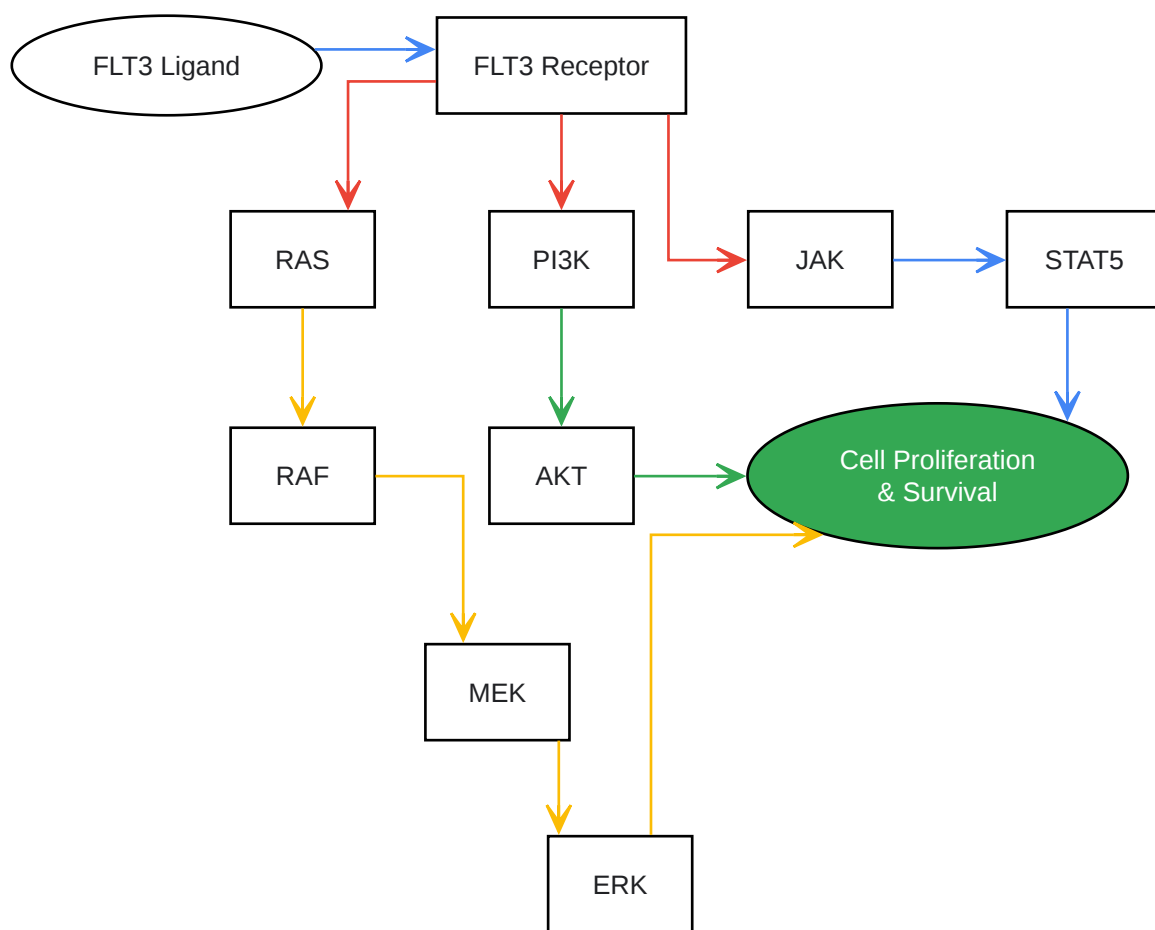
Introduction

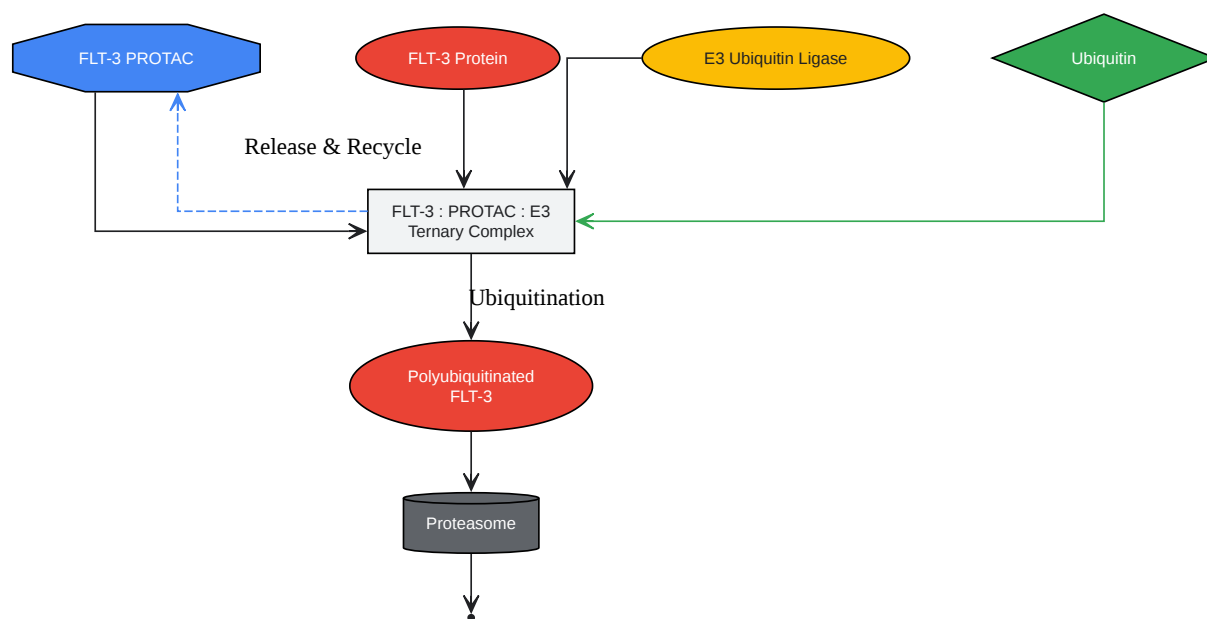
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the targeted degradation of the FLT3 protein through the ubiquitin-proteasome system.[3][4] This guide provides an in-depth technical overview of the cellular uptake and distribution of FLT-3 PROTACs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Although various FLT-3 PROTACs have been developed, this guide will focus on a selection of well-characterized examples to illustrate the core principles of their cellular activity.

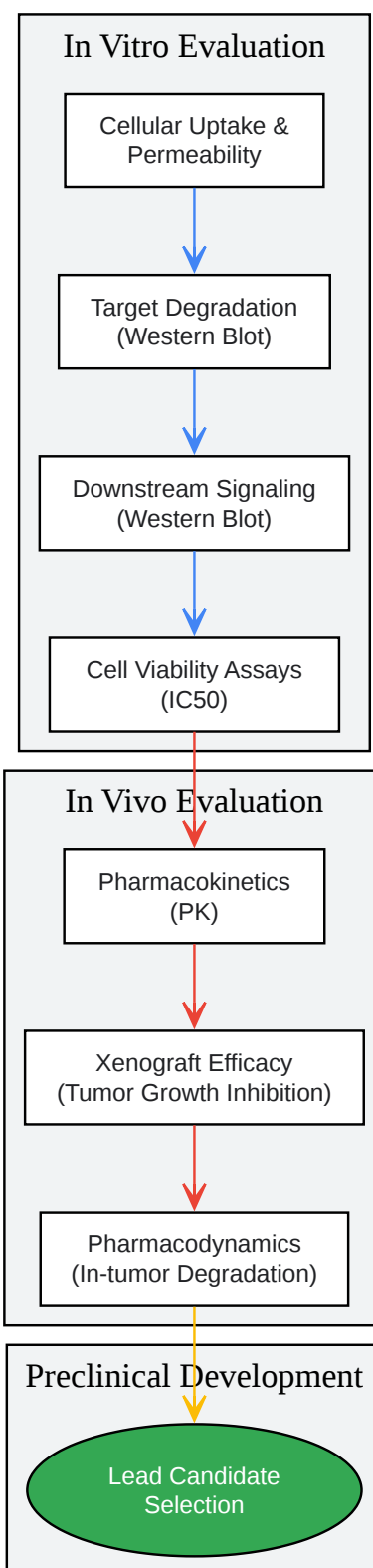
FLT-3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][5] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.[5] In AML, mutations like FLT-ITD

lead to constitutive, ligand-independent activation of FLT3 and its downstream signaling cascades, driving uncontrolled cell growth and survival.[5]







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